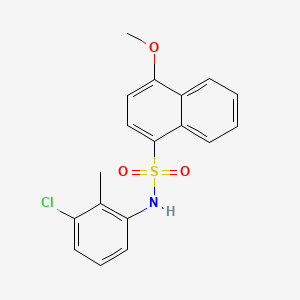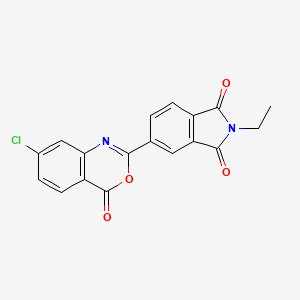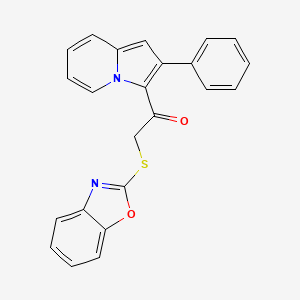![molecular formula C25H15N5O3 B3617275 3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B3617275.png)
3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one
Vue d'ensemble
Description
The compound “3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one” is a complex organic molecule. It contains a benzotriazole moiety, which is a heterocyclic compound class that constitutes a large group of available antifungal drugs . The benzotriazole is often used as a bioisosteric replacement of some triazolic systems .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
The molecular structure of the compound is complex, with a benzotriazole moiety fused with a phenyl-pyrazol group and a chromen-2-one group . The benzotriazole moiety can be considered as a privileged structure for its several pharmacological activities .Chemical Reactions Analysis
Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, but it can also bind to other species, utilizing the lone pair electrons . Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals .Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazole include a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C . It is soluble in water at 20 g/L .Mécanisme D'action
Target of Action: CBKinase1_005485, also known as Casein Kinase 1 (CK1), is a key regulatory molecule involved in various cellular processes. The primary targets of CK1 are key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action: CK1 phosphorylates these key regulatory molecules, thereby regulating the signaling pathways that are critically involved in tumor progression . The exact mode of action of ck1 is complex and depends on the specific isoform and cellular context .
Biochemical Pathways: CK1 regulates several biochemical pathways. It plays a role in membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .
Pharmacokinetics: The pharmacokinetics of CK1, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied
Result of Action: The action of CK1 results in the regulation of various cellular processes. For instance, it can influence cell cycle progression, transcription and translation processes, and the structure of the cytoskeleton . It also affects cell-cell adhesion and receptor-coupled signal transduction .
Action Environment: The action, efficacy, and stability of CK1 can be influenced by various environmental factors.
Mechanism of Action of AB00686090-01
Unfortunately, the mechanism of action for AB00686090-01 is currently undisclosed .
Mechanism of Action of CBKinase1_017885
CBKinase1_017885, another isoform of CK1, shares similar targets and modes of action with CBKinase1_005485 . The specific details of its mechanism of action may vary depending on the cellular context .
Mechanism of Action of 3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one
The compound this compound is a derivative of benzotriazole. Benzotriazole is known to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . .
Safety and Hazards
Orientations Futures
Benzotriazole derivatives have been found to have versatile biological properties and are of great interest in the pharmaceutical chemistry area . Future research may focus on further exploring the biological activities of benzotriazole derivatives and developing new drugs based on these compounds .
Analyse Biochimique
Biochemical Properties
The compound 3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with casein kinase 1 (CK1) isoforms, which are involved in the phosphorylation of key regulatory molecules related to the cell cycle, transcription, translation, and signal transduction . The compound’s interaction with CK1 isoforms affects the phosphorylation state of these molecules, thereby modulating their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of natural killer (NK) cells, enhancing their antibody-dependent cellular cytotoxicity (ADCC) against multiple myeloma cell lines . Additionally, it impacts the expression of genes involved in cell survival and tumorigenesis, thereby influencing cellular proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . This inhibition results in altered phosphorylation states of target proteins, which in turn modulate their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained modulation of cellular signaling pathways and gene expression, leading to persistent changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enhancing immune cell activity and reducing tumor growth . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
The compound this compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the activity of Snf1-related kinase 1 (SnRK1), which controls metabolic adaptation during energy stress . This interaction affects the expression of genes involved in carbohydrate, lipid, and amino acid metabolism, thereby modulating overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form non-covalent interactions with enzymes and receptors facilitates its distribution to various cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.
Propriétés
IUPAC Name |
3-[4-(benzotriazole-1-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15N5O3/c31-24(30-21-12-6-5-11-20(21)26-28-30)19-15-29(17-9-2-1-3-10-17)27-23(19)18-14-16-8-4-7-13-22(16)33-25(18)32/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEIDBKANKPBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C(=O)N5C6=CC=CC=C6N=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3617206.png)
![9-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3617220.png)
![4-{[(2,5-dimethylphenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3617227.png)
![4-methyl-N-({[(1-phenylcyclopentyl)methyl]amino}carbonothioyl)benzamide](/img/structure/B3617235.png)
![2-(4-methylphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3617237.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3617251.png)
![N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617260.png)


![N-(4-iodophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3617273.png)

![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-cyclopentylpropanamide](/img/structure/B3617288.png)

